N-[4-(oxolan-3-ylamino)phenyl]acetamide
Descripción
N-[4-(Oxolan-3-ylamino)phenyl]acetamide is an acetamide derivative featuring a phenyl group substituted at the para position with an oxolane (tetrahydrofuran) ring linked via an amino group. Its molecular formula is C₁₃H₁₆N₂O₃ (molar mass: 248.28 g/mol). The oxolane moiety introduces a five-membered oxygen-containing heterocycle, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Propiedades
IUPAC Name |
N-[4-(oxolan-3-ylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)13-10-2-4-11(5-3-10)14-12-6-7-16-8-12/h2-5,12,14H,6-8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGFIXDJCNCDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of N-[4-(oxolan-3-ylamino)phenyl]acetamide, highlighting differences in substituents and pharmacological activities:
Key Observations:
Substituent Influence on Activity: Sulfonamide Derivatives (e.g., Compound 35): The sulfonamide group enhances binding to enzymatic targets, as seen in its analgesic efficacy . In contrast, the oxolane group in the target compound may prioritize different pharmacokinetic properties, such as improved blood-brain barrier penetration due to increased lipophilicity. Halogenated Derivatives (e.g., Compound 4): Chlorine and hydroxyl groups confer anti-hypernociceptive activity, likely through modulation of inflammatory pathways . The oxolane group, being non-polar, might instead target lipid-rich environments or receptors. Heterocyclic Hybrids (e.g., Isoxazole-sulfonamide): These compounds often exhibit enhanced metabolic stability due to rigid heterocyclic structures, but their synthesis is more complex compared to the straightforward acetamide-oxolane linkage .
Thiol vs. The oxolane group, lacking such reactivity, may instead act as a hydrogen-bond acceptor, influencing target affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
